molecular formula C17H16N2OS B2927405 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034243-89-3

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2927405
CAS No.: 2034243-89-3
M. Wt: 296.39
InChI Key: JESLYZJEXJHEGJ-UHFFFAOYSA-N
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Description

4-Cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a cyano group and an N-alkyl chain incorporating a thiophene moiety. The molecular structure, which combines an aromatic benzamide with a heteroaromatic thiophene ring, is characteristic of scaffolds investigated in medicinal chemistry for various biological targets . Compounds with similar structural features, such as related benzamides and thiophene-containing molecules, have been explored as inhibitors of enzymatic targets like cysteine proteases and nuclear receptors , highlighting the research utility of this chemical class. This product is provided for research purposes, such as screening compound libraries, investigating structure-activity relationships (SAR), or developing novel biochemical probes. Researchers are encouraged to conduct their own experiments to determine the specific properties and applications of this compound. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLYZJEXJHEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Solvent-free reactions and fusion methods are often employed to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and the benzamide structure play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features Reference
This compound C₁₇H₁₅N₂OS - 4-Cyano benzamide
- Cyclopentyl-thiophene at amide N
295.38 Combines aromatic rigidity with heterocyclic flexibility
4-Ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide C₁₉H₂₃NO₂S - 4-Ethoxy benzamide
- Cyclopentyl-thiophene-CH₂ at amide N
329.50 Ethoxy group increases hydrophobicity; methyl linker adds flexibility
4-Cyano-N-(4-(1-methyl-1H-benzimidazol-2-yl)phenyl)benzamide (PB5) C₂₂H₁₆N₄O - 4-Cyano benzamide
- Benzimidazole-phenyl at amide N
368.40 Aromatic benzimidazole may enhance π-π stacking interactions
5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-2,4-dimethoxy-N-sulfonylbenzamide (27) C₂₁H₁₈N₂O₆S₂ - Thiophene-propargyl alcohol
- Sulfonamide and methoxy groups
466.50 Sulfonamide and propargyl groups likely improve solubility and binding affinity
4-Cyano-N-(2-fluoro-4-methylphenyl)benzamide C₁₅H₁₁FN₂O - 4-Cyano benzamide
- Fluorinated phenyl at amide N
254.26 Fluorine enhances electronegativity and metabolic stability

Key Differences and Implications

Substituent Effects: The cyclopentyl-thiophene group in the target compound introduces steric bulk and conformational flexibility compared to the planar benzimidazole in PB5 .

Biological Relevance :

  • Thiophene-containing analogs (e.g., ) show promise in antiviral and CNS applications, suggesting the target compound may share similar therapeutic niches .

Synthetic Feasibility :

  • The absence of complex heterocycles (e.g., benzimidazole in PB5) may simplify the synthesis of the target compound compared to more elaborate derivatives .

Biological Activity

Structural Features

The compound's structure can be broken down into several key components:

  • Cyano Group (-CN) : Enhances reactivity and biological activity.
  • Thiophene Ring : Known for its role in various biological interactions.
  • Benzamide Moiety : Provides a framework for drug-like properties.

Biological Activities

Research indicates that 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : Similar compounds have shown potential as anticancer agents by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Investigations into structurally related compounds suggest potential efficacy against bacterial and fungal pathogens.
  • Cardiovascular Applications : Targeting enzymes such as soluble epoxide hydrolase, which are implicated in cardiovascular diseases, highlights its therapeutic potential.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Signal Transduction Modulation : Potential modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(1-(thiophen-2-yl)cyclopropyl)methyl)benzamideLacks the cyano groupReduced reactivity
3-cyano-N-(cyclopropyl)methyl)benzamideLacks the thiophene ringAlters chemical properties
N-(4-acetylphenyl)-4-methylbenzamideContains acetyl and methyl groupsDifferent pharmacological profiles

The combination of both the cyano group and the thiophene ring in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable insights:

  • Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, showing promising results in regulating lipid metabolism and glucose levels .
  • Cytotoxicity Assessments : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as chemotherapeutic agents .
  • Therapeutic Applications : The exploration of derivatives has shown efficacy in treating diseases such as diabetes and cardiovascular conditions, suggesting that this compound may share similar therapeutic properties .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclopentyl-thiophene precursor preparation : React thiophene-2-carboxaldehyde with cyclopentylamine via reductive amination to yield 1-(thiophen-2-yl)cyclopentylamine.

Benzamide coupling : React 4-cyanobenzoic acid with the amine intermediate using coupling agents like EDCl/HOBt in anhydrous DMF at 0–25°C.

Characterization : Confirm purity via HPLC and structural integrity via 1H^1H/13C^{13}C NMR and X-ray crystallography (using SHELX software for refinement ).
Optimization Tips : Adjust solvent polarity (e.g., THF vs. DMF), stoichiometry of coupling agents, and reaction time to minimize side products like unreacted cyanobenzoic acid.

Q. How can the compound’s structural and electronic properties be characterized experimentally and computationally?

Methodological Answer :

  • Experimental :
    • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the cyclopentyl-thiophene moiety .
    • Spectroscopy : IR spectroscopy to confirm the presence of the cyano group (~2220 cm1^{-1}) and amide carbonyl (~1650 cm1^{-1}).
  • Computational :
    • Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps, highlighting electron-deficient regions near the cyano group .

Advanced Research Questions

Q. How does the cyclopentyl-thiophene moiety influence conformational flexibility and target binding in biological systems?

Methodological Answer :

  • Conformational analysis :
    • Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study rotational barriers in the cyclopentyl ring and thiophene’s planarity.
    • Compare with analogs lacking the cyclopentyl group to assess rigidity-impacted binding kinetics.
  • Target binding :
    • Pharmacophore modeling : Generate e-pharmacophores (e.g., using Schrödinger) based on HDAC inhibitor analogs . The thiophene’s sulfur may act as a hydrogen bond acceptor, while the cyano group enhances hydrophobic interactions.

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

Methodological Answer :

  • Controlled variable testing :
    • Solvent effects : Compare DMSO solubility vs. aqueous buffer stability; use LC-MS to detect degradation products.
    • Assay protocols : Validate cytotoxicity (e.g., MTT assay) under consistent oxygen levels (hypoxic vs. normoxic) and serum concentrations.
  • Statistical analysis :
    • Apply ANOVA to identify outliers in dose-response curves and use Hill slope adjustments for IC50_{50} normalization .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer :

  • SAR strategies :
    • Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzamide’s para-position to modulate electron density and binding affinity .
    • Ring modifications : Replace cyclopentyl with cyclohexyl to assess steric effects on target engagement.
  • Validation :
    • In silico screening : Use AutoDock Vina to predict binding scores against targets like HDAC2 or kinases implicated in cancer .

Data Interpretation & Validation

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer :

  • Stability assays :
    • pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor via UPLC-MS over 24 hours.
    • Light/heat stability : Expose to UV light (254 nm) and 40°C for 72 hours; quantify degradation via peak area analysis .
  • Metabolite profiling :
    • Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites, focusing on thiophene ring oxidation .

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